molecular formula C8H16ClN B6260389 4-chloro-1-(propan-2-yl)piperidine CAS No. 5570-80-9

4-chloro-1-(propan-2-yl)piperidine

Cat. No. B6260389
CAS RN: 5570-80-9
M. Wt: 161.7
InChI Key:
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “4-chloro-1-(propan-2-yl)piperidine” is a derivative of piperidine.


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .


Molecular Structure Analysis

The molecular structure of piperidine derivatives is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “4-chloro-1-(propan-2-yl)piperidine” is not available in the retrieved papers.


Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “4-chloro-1-(propan-2-yl)piperidine” are not mentioned in the retrieved papers.

Mechanism of Action

The mechanism of action of piperidine derivatives varies depending on their specific structure and application. For instance, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals . The specific mechanism of action of “4-chloro-1-(propan-2-yl)piperidine” is not available in the retrieved papers.

Safety and Hazards

The safety and hazards associated with piperidine derivatives depend on their specific structure and use. One of the retrieved papers mentions that a compound is toxic if swallowed , but it does not specifically refer to “4-chloro-1-(propan-2-yl)piperidine”.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-1-(propan-2-yl)piperidine involves the reaction of 4-chloropiperidine with propan-2-ol in the presence of a strong acid catalyst to form the desired product.", "Starting Materials": [ "4-chloropiperidine", "propan-2-ol", "strong acid catalyst" ], "Reaction": [ "Add 4-chloropiperidine to a reaction flask", "Add propan-2-ol to the reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

5570-80-9

Product Name

4-chloro-1-(propan-2-yl)piperidine

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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